A Comprehensive Technical Guide to the Physical Properties of (S)-1-(4-nitrophenyl)ethanamine
A Comprehensive Technical Guide to the Physical Properties of (S)-1-(4-nitrophenyl)ethanamine
This in-depth technical guide provides a comprehensive overview of the core physical properties of (S)-1-(4-nitrophenyl)ethanamine and its hydrochloride salt. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven methodologies for property determination. The structure of this guide is tailored to present the information logically and intuitively, moving from fundamental characteristics to detailed experimental protocols.
Introduction: The Significance of (S)-1-(4-nitrophenyl)ethanamine
(S)-1-(4-nitrophenyl)ethanamine is a chiral primary amine of significant interest in synthetic organic chemistry and pharmaceutical development. Its stereospecific structure makes it a valuable chiral building block and resolving agent in the synthesis of enantiomerically pure compounds. The presence of the nitro group on the phenyl ring offers a site for further chemical modification, enhancing its versatility as a synthetic intermediate. A thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, and formulation. This guide will delve into the key physical characteristics of both the free base and its commonly used hydrochloride salt.
Core Physical Properties: A Tabular Summary
For ease of reference and comparison, the fundamental physical properties of (S)-1-(4-nitrophenyl)ethanamine and its hydrochloride salt are summarized below. It is important to note that properties such as melting and boiling points can vary slightly depending on the experimental conditions and purity of the sample.
| Property | (S)-1-(4-nitrophenyl)ethanamine (Free Base) | (S)-1-(4-nitrophenyl)ethanamine HCl |
| Molecular Formula | C₈H₁₀N₂O₂ | C₈H₁₁ClN₂O₂ |
| Molecular Weight | 166.18 g/mol [1] | 202.64 g/mol [2][3][4] |
| Appearance | - | Off-white to yellow solid[3][5] |
| Melting Point | 27 °C[4] | 248-250 °C (lit.)[3][4][5] |
| Boiling Point | 119-120 °C at 0.5 mmHg[4] | Not applicable |
| Density | 1.1764 g/cm³[4] | Not available |
| Refractive Index | 1.5688[4] | Not available |
| Optical Rotation | [α] ±17.7° (neat)[4] | [α]25/D +6.0°, c = 1 in 0.05 M NaOH[3][5] |
| Solubility | Soluble in organic solvents. | Soluble in water and polar solvents.[2] |
In-Depth Analysis and Experimental Determination of Physical Properties
This section provides a detailed examination of each key physical property, including the theoretical basis for its importance and a step-by-step experimental protocol for its determination.
Melting Point
The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.[6]
This protocol describes the use of a standard melting point apparatus.
-
Sample Preparation:
-
Ensure the sample of (S)-1-(4-nitrophenyl)ethanamine or its hydrochloride salt is completely dry and finely powdered.[6] If necessary, grind the crystals in a mortar and pestle.
-
Introduce a small amount of the powdered sample into a capillary tube, tapping the sealed end gently on a hard surface to pack the sample to a height of 2-3 mm.[7]
-
-
Measurement:
-
Place the capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is known, heat rapidly to about 20°C below the expected temperature.
-
Decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.[7]
-
Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.
-
-
Causality Behind Experimental Choices:
-
A slow heating rate near the melting point is crucial for accurate determination, allowing for the heat to be transferred uniformly throughout the sample.
-
Proper packing of the sample ensures efficient and even heat transfer.
-
Caption: Workflow for Melting Point Determination.
Boiling Point (for the Free Base)
The boiling point, determined at a specific pressure, is another fundamental physical constant that provides insight into the volatility and intermolecular forces of a liquid. For compounds like (S)-1-(4-nitrophenyl)ethanamine, which may decompose at atmospheric pressure, vacuum distillation is employed to determine the boiling point at a reduced pressure.
Optical Rotation
As a chiral molecule, (S)-1-(4-nitrophenyl)ethanamine exhibits optical activity, meaning it rotates the plane of plane-polarized light.[8] The direction and magnitude of this rotation are characteristic of the enantiomer and are measured using a polarimeter. The specific rotation [α] is a standardized value.
-
Solution Preparation:
-
Accurately weigh a sample of (S)-1-(4-nitrophenyl)ethanamine hydrochloride (e.g., 100 mg).
-
Dissolve the sample in a precise volume of a specified solvent (e.g., 10 mL of 0.05 M NaOH) in a volumetric flask. Calculate the concentration (c) in g/100 mL.
-
-
Polarimeter Operation:
-
Turn on the polarimeter and allow the light source (typically a sodium D-line at 589 nm) to warm up.[2][8]
-
Calibrate the instrument by filling the polarimeter cell (of a known path length, l, in decimeters) with the pure solvent and setting the reading to zero.[2]
-
Rinse and fill the cell with the prepared sample solution, ensuring no air bubbles are present.[2]
-
-
Measurement and Calculation:
Caption: Workflow for Optical Rotation Measurement.
Solubility
The solubility of a compound in various solvents is crucial for its purification, reaction setup, and formulation. (S)-1-(4-nitrophenyl)ethanamine, as a free base, is generally soluble in organic solvents. Its hydrochloride salt, being an ionic compound, exhibits higher solubility in polar solvents like water.[2]
-
Setup:
-
Place a small, measured amount of the compound (e.g., 20 mg) into a series of labeled test tubes.
-
Add a measured volume of a solvent (e.g., 1 mL) to each test tube. Solvents to test should include water, methanol, ethanol, dichloromethane, and diethyl ether.
-
-
Observation:
-
Agitate the mixture vigorously for a set period (e.g., 1-2 minutes).
-
Observe whether the solid dissolves completely. If it does, the compound is considered soluble. If not, it is sparingly soluble or insoluble.
-
For the hydrochloride salt, test its solubility in water and polar organic solvents. For the free base, test its solubility in a range of organic solvents of varying polarity.
-
-
pH Effect on Solubility (for the free base):
-
To a suspension of the free base in water, add 5% aqueous HCl dropwise and observe if dissolution occurs. The formation of the water-soluble hydrochloride salt should lead to increased solubility.[9]
-
Spectral Properties
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum would be expected to show a quartet for the methine proton (CH) coupled to the methyl protons, a doublet for the methyl group (CH₃), and signals in the aromatic region for the protons on the nitrophenyl ring. The amino protons (NH₂) would likely appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum would display distinct signals for the methyl carbon, the methine carbon, and the four unique carbons of the p-substituted phenyl ring.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the primary amine, C-H stretching for the alkyl and aromatic groups, N-O stretching for the nitro group (typically two strong bands), and C=C stretching for the aromatic ring.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methyl group and cleavage of the C-C bond adjacent to the phenyl ring.
Purification and Handling
(S)-1-(4-nitrophenyl)ethanamine hydrochloride can be purified by recrystallization. A common procedure involves dissolving the crude salt in a minimal amount of a hot polar solvent, such as ethanol or a methanol/isopropanol mixture, followed by slow cooling to induce crystallization.[10][11] The purified crystals are then collected by filtration and dried under vacuum.
It is important to handle (S)-1-(4-nitrophenyl)ethanamine and its salts with appropriate personal protective equipment, as they are potentially toxic. The hydrochloride salt is also described as being light-sensitive and hygroscopic, and should be stored in a cool, dry, dark place.[2]
Conclusion
This technical guide has provided a detailed overview of the key physical properties of (S)-1-(4-nitrophenyl)ethanamine and its hydrochloride salt. By understanding these properties and the experimental methods used for their determination, researchers can more effectively utilize this important chiral building block in their synthetic and developmental endeavors. The provided protocols and explanations are intended to serve as a practical resource for laboratory professionals.
References
- (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride - Best Price for Research R&D Applications. (n.d.).
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- (S)-1-(4-Nitrophenyl)ethylamine hydrochloride | 57233-86-0 - ChemicalBook. (n.d.).
- 1-(4-Nitrophenyl)ethanamine | C8H10N2O2 | CID 591995 - PubChem. (n.d.).
- 57233-86-0((S)-1-(4-Nitrophenyl)ethylamine hydrochloride) Product Description - ChemicalBook. (n.d.).
- Experiment 13 – Properties of Amines and Amides - Moorpark College. (n.d.).
- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. (n.d.).
- Melting point determination. (n.d.).
- DETERMINATION OF MELTING POINTS. (n.d.).
- 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7).
- 5.4: Optical Activity - Chemistry LibreTexts. (2021, December 15).
- Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation - JoVE. (2017, February 22).
- Technical Support Center: Recrystallization of Aminocyclopentanol Hydrochloride - Benchchem. (n.d.).
- Purification of organic hydrochloride salt? - ResearchGate. (2017, February 7).
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